molecular formula C6H5N3O B1388670 N'-cyanofuran-2-carboximidamide CAS No. 1211577-48-8

N'-cyanofuran-2-carboximidamide

Cat. No.: B1388670
CAS No.: 1211577-48-8
M. Wt: 135.12 g/mol
InChI Key: NWORGVPEQMZWGD-UHFFFAOYSA-N
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Description

N'-cyanofuran-2-carboximidamide (CAS 1211577-48-8) is a chemical compound with a molecular formula of C6H5N3O and a canonical SMILES of C1=COC(=C1)C(=NC#N)N . It features a furan ring linked to a cyanoguanidine-like moiety, which contributes to its potential reactivity and interaction with biological targets. This compound is of significant interest in medicinal chemistry and drug discovery research. Its derivatives, particularly furan-2-carboxamide analogs, have been investigated for their potent biological activities. Promising research indicates that related furan-2-carboxamide compounds demonstrate significant antibiofilm activity against the opportunistic pathogen Pseudomonas aeruginosa , with some derivatives showing over 58% inhibition of biofilm formation . This suggests potential value in developing novel anti-virulence strategies to combat bacterial infections . Furthermore, its structural features make it a valuable scaffold for exploring interactions with enzyme targets. Computational docking studies suggest that similar carbohydrazide derivatives can exhibit a favorable binding mode inside the LasR receptor, a key regulator of quorum sensing, indicating a potential mechanism of action for its antibiofilm effects . Beyond antimicrobial applications, the furan core is a privileged structure in drug discovery, and this compound may also find applications in other therapeutic areas, such as the development of antiviral agents, as seen in related furan-based derivatives investigated for their inhibitory activity against viral proteases , and in material science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-cyanofuran-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-4-9-6(8)5-2-1-3-10-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWORGVPEQMZWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=NC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of N Cyanofuran 2 Carboximidamide

Strategies for the Construction of the Furan-2-carboximidamide Core

The formation of the furan-2-carboximidamide scaffold is a critical precursor to obtaining N'-cyanofuran-2-carboximidamide. This involves the synthesis of suitable furan-based starting materials and their subsequent conversion to the amidine functionality.

Precursor Synthesis and Functionalization Pathways (e.g., from Furan-2-carbonitrile)

A primary and versatile precursor for the synthesis of the furan-2-carboximidamide core is furan-2-carbonitrile, also known as 2-cyanofuran. The industrial synthesis of furan-2-carbonitrile is typically achieved through the vapor-phase ammoxidation of furfural (B47365) with ammonia (B1221849), utilizing a bismuth molybdate (B1676688) catalyst at high temperatures (440–480 °C). wikipedia.org

For laboratory-scale synthesis, several alternative methods are available. These include the oxidative dehydration of furfural in the presence of ammonia salts using hypervalent iodine reagents or N-bromosuccinimide. wikipedia.org Another approach involves the dehydration of furfural aldoxime using reagents like thionyl chloride-benzotriazole or triphenylphosphine-iodine, or by heating in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org Additionally, flash vacuum pyrolysis of furoic acid amide can yield furan-2-carbonitrile. wikipedia.org

Once obtained, furan-2-carbonitrile serves as a key intermediate. While it has some use as an intermediate in fine chemical and pharmaceutical synthesis, its primary value in this context is its conversion to the furan-2-carboximidamide core. wikipedia.org

Amidine Formation Reactions with Cyanide Components

The conversion of the nitrile group in furan-2-carbonitrile to an amidine is a crucial step. A common and effective method for this transformation is the Pinner reaction. This reaction involves treating the nitrile with an alcohol in the presence of a strong acid, typically hydrogen chloride, to form an imidate ester hydrochloride. Subsequent treatment of this intermediate with ammonia then yields the desired amidine. This classical method provides a reliable route to unsubstituted amidines.

Targeted Synthesis of this compound

With the furan-2-carboximidamide core in hand, the next critical step is the introduction of the N'-cyano group. This requires careful selection of reagents and optimization of reaction conditions.

Optimization of Reaction Conditions and Catalyst Systems

The direct N-cyanation of the furan-2-carboximidamide presents a synthetic challenge. A potential route involves the reaction of the furan-2-carboximidamide with a cyanating agent such as cyanogen (B1215507) bromide. This reaction would likely require careful control of stoichiometry and reaction conditions, including temperature and solvent, to favor the formation of the desired N'-cyano product and minimize side reactions. The basicity of the amidine nitrogen atoms plays a crucial role, and the use of a non-nucleophilic base may be necessary to facilitate the reaction without competing side reactions.

The choice of solvent is also critical. Aprotic solvents that can dissolve both the furan-2-carboximidamide precursor and the cyanating agent without participating in the reaction would be preferred. The reaction temperature would need to be optimized to ensure a reasonable reaction rate while minimizing decomposition of the starting materials and product.

Exploration of Novel Synthetic Routes and Protecting Group Strategies

Given the potential challenges in the direct N-cyanation of a pre-formed furan-2-carboximidamide, exploring alternative synthetic strategies is warranted. One such approach could involve the use of a protected furan-2-carboximidamide derivative. For instance, one of the amidine nitrogen atoms could be protected with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group. This would allow for the selective cyanation of the remaining unprotected nitrogen. Subsequent deprotection would then yield the target this compound. The choice of protecting group would depend on its stability under the cyanation conditions and the ease of its removal without affecting the N'-cyano group or the furan (B31954) ring.

Another novel route could involve a convergent synthesis where a furan-containing building block is coupled with a pre-functionalized cyanoamidine synthon. This approach would avoid the potentially problematic direct cyanation step on the furan-2-carboximidamide core.

Derivatization Reactions of this compound

The this compound molecule possesses several reactive sites that can be targeted for derivatization to generate a library of analogs with potentially diverse properties. The cyano group, the amidine functionality, and the furan ring itself offer opportunities for further chemical modification.

The cyano group can potentially undergo hydrolysis to the corresponding amide or carboxylic acid under acidic or basic conditions. It could also be reduced to an aminomethyl group. The amidine moiety can participate in cycloaddition reactions to form various heterocyclic systems. For example, reaction with β-dicarbonyl compounds could lead to the formation of pyrimidine (B1678525) derivatives.

Furthermore, the furan ring is susceptible to electrophilic substitution reactions, although the electron-withdrawing nature of the N'-cyanoamidine substituent would likely direct substitution to the 4- and 5-positions of the furan ring. These derivatization reactions would allow for the systematic exploration of the chemical space around the this compound scaffold.

Chemical Modifications at the Furan Ring System

The furan ring in this compound is an electron-rich aromatic system, rendering it susceptible to a variety of electrophilic substitution reactions. The reactivity of the furan nucleus is well-documented, with a general preference for substitution at the 5-position, followed by the 3- and 4-positions, due to the directing effect of the oxygen atom. numberanalytics.comnumberanalytics.com

Common electrophilic substitution reactions applicable to the furan ring include nitration, halogenation, and formylation. numberanalytics.com For instance, nitration can be achieved using mild nitrating agents to introduce a nitro group, which can subsequently serve as a handle for further functionalization. numberanalytics.com Halogenation, typically with bromine or chlorine, can also be performed to introduce atoms that are amenable to cross-coupling reactions, thereby enabling the introduction of a wide array of substituents. numberanalytics.com

The electron-withdrawing nature of the N'-cyanocarboximidamide substituent at the 2-position is expected to influence the regioselectivity of these electrophilic attacks, potentially directing incoming electrophiles to the 4- or 5-position. The precise outcomes of such reactions on the this compound scaffold would be dependent on the specific reaction conditions and the nature of the electrophile employed.

Furthermore, the furan ring can participate as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. numberanalytics.com This reactivity allows for the construction of complex, bridged-ring systems. The presence of the electron-withdrawing group at the 2-position may, however, reduce the electron density of the furan ring, potentially requiring more reactive dienophiles or harsher reaction conditions to facilitate the cycloaddition. numberanalytics.com

Transformations of the Cyanamide (B42294) and Imidamide Moieties

The this compound molecule possesses two highly versatile functional groups: a cyanamide and an imidamide. Both moieties are rich in nitrogen and carbon atoms with varying oxidation states, offering numerous possibilities for chemical transformations.

The cyanamide group (-NH-C≡N) is a particularly reactive component. The nitrile group can undergo hydration to form a urea (B33335) derivative or be reduced to an aminomethyl group. It can also serve as a precursor for the formation of various five- and six-membered heterocyclic rings through reactions with dinucleophiles.

The imidamide functionality, also known as a carboxamidine, is a nitrogen analogue of a carboxylic acid and exhibits a range of chemical behaviors. It can be hydrolyzed to the corresponding furan-2-carboxamide and ammonia under acidic or basic conditions. The nitrogen atoms of the imidamide can also participate in condensation reactions with carbonyl compounds to form new heterocyclic rings.

Cyclization Reactions Leading to Fused Heterocyclic Systems

A significant area of interest in the chemistry of this compound is its potential to undergo intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems. The strategic positioning of the reactive furan ring, cyanamide, and imidamide groups provides a platform for the synthesis of novel polycyclic structures.

Intramolecular cyclization can be envisioned to occur between the N'-cyano group and a suitably positioned substituent on the furan ring. For example, if a hydroxyl or amino group were introduced at the 3-position of the furan ring, a subsequent cyclization could lead to the formation of a fused pyrimidine or a similar six-membered heterocyclic ring.

Intermolecular cyclization reactions offer an even broader scope for synthetic utility. This compound can react with a variety of bifunctional reagents to construct complex heterocyclic frameworks. For instance, reaction with a 1,3-dicarbonyl compound could lead to the formation of a pyrimidine ring fused to another heterocyclic system. Similarly, reactions with hydrazine (B178648) derivatives could yield triazine-containing structures. researchgate.net The versatility of the cyanamide group in such cyclization reactions is a well-established principle in heterocyclic synthesis.

The following table summarizes potential cyclization reactions and the resulting fused heterocyclic systems that could be accessed from this compound and its derivatives.

Reactant(s)Potential Fused Heterocyclic System
This compound, 1,3-Dicarbonyl CompoundFuro[2,3-d]pyrimidine derivative
3-Amino-N'-cyanofuran-2-carboximidamide (intramolecular)Furo[3,2-d]pyrimidine derivative
This compound, HydrazineFuro-triazine derivative

Mechanistic Investigations of Reactions Involving N Cyanofuran 2 Carboximidamide

Elucidation of Nucleophilic and Electrophilic Pathways

The reactivity of N'-cyanofuran-2-carboximidamide is governed by the interplay of its constituent parts: the electron-rich furan (B31954) ring, the nucleophilic and electrophilic nature of the carboximidamide group, and the electron-withdrawing influence of the N'-cyano group. The furan ring is susceptible to electrophilic attack, typically at the C5 position, which is the most reactive site. However, the electron-withdrawing nature of the carboximidamide substituent can deactivate the ring towards electrophilic substitution.

The carboximidamide moiety itself possesses both nucleophilic and electrophilic centers. The nitrogen atoms can act as nucleophiles, while the central carbon atom can be susceptible to nucleophilic attack, particularly when activated. The presence of the N'-cyano group significantly modulates this reactivity. The strong electron-withdrawing nature of the cyano group decreases the nucleophilicity of the adjacent nitrogen atom and increases the electrophilicity of the imidamide carbon.

Reactions with organolithium reagents, for instance, would likely involve the nucleophilic attack of the organolithium compound on the carbon of the carboximidamide group. The furan ring itself can also undergo reactions with strong bases like lithium reagents. youtube.com

Furthermore, the furan ring can participate in cycloaddition reactions. For example, the reaction of 2-acylaminofurans with electron-deficient alkynes can lead to phenols through a cycloaddition followed by spontaneous ring opening. rsc.org While not directly studying this compound, this highlights a potential reactive pathway for the furan core of the molecule.

Studies on Rearrangement Mechanisms

Rearrangement reactions offer powerful synthetic routes to complex molecules from simpler precursors. In the context of furan-2-carboximidamides, oxidative rearrangements have been a key area of investigation, revealing intricate mechanistic pathways.

Oxidative Rearrangement of Furan-2-carboximidamides

The oxidative rearrangement of furan-2-carboximidamides provides a pathway to the formation of 2-acylaminofurans. rsc.org This transformation is typically achieved using oxidizing agents such as (dicarboxyiodo)benzenes. rsc.orgfrontiersin.org The reaction proceeds through a key intermediate, which then undergoes further transformations. While the specific substrate in these studies is not always this compound, the general mechanism is applicable to this class of compounds. The nature of the substituent on the amidine nitrogen can influence the course and products of the reaction.

Another type of oxidative rearrangement has been observed for furans containing a β-ketoester group at the 2-position, which undergo oxidative ring-opening by Mn(III)/Co(II) catalysts to produce 1,4-dicarbonyl moieties. nih.gov This demonstrates the susceptibility of the furan ring to oxidative conditions, a reactivity that could be exploited in the case of this compound.

Intermediate Carbodiimine Formation and Subsequent Transformations

A critical aspect of the oxidative rearrangement of furan-2-carboximidamides is the in-situ formation of a carbodiimide (B86325) intermediate. rsc.orgfrontiersin.org This highly reactive species is not isolated but undergoes immediate further reaction. The formation of the carbodiimide is a result of the rearrangement of the initially formed oxidation product.

Once formed, the carbodiimide intermediate can undergo various transformations. One documented pathway is the thermolysis of the N¹-acyl-N¹-(2-furyl)ureas, which are formed from the reaction of the carbodiimide, to yield the corresponding 2-acylaminofurans. rsc.orgfrontiersin.org In the case of benzo[b]furan derivatives, the carbodiimide intermediate can react with the starting amidine to form guanidine (B92328) derivatives, which then cyclize to produce benzo researchgate.netnih.govfuro[2,3-d]pyrimidine derivatives. rsc.orgfrontiersin.org

Analysis of Intramolecular and Intermolecular Reaction Dynamics

The presence of multiple reactive sites within this compound allows for both intramolecular and intermolecular reactions. The preferred pathway is often dependent on reaction conditions such as concentration and the nature of the reactants and catalysts.

Intramolecular reactions, where different parts of the same molecule react with each other, can lead to the formation of cyclic products. For instance, the intramolecular cyclization of N-allylamides of furancarboxylic acids has been shown to produce epoxyisoindol-1-one derivatives upon heating. researchgate.net This suggests that if a suitable reactive group were present in a substituent on the this compound molecule, intramolecular cyclization could be a feasible reaction pathway. Such reactions are often favored at low concentrations. masterorganicchemistry.com

Intermolecular reactions, occurring between two or more molecules, are also prevalent. A key example is the reaction of the carbodiimide intermediate with a molecule of the starting furan-2-carboximidamide to form a guanidine derivative, as observed in the oxidative rearrangement of benzo[b]furan derivatives. rsc.orgfrontiersin.org This intermolecular step is crucial for the formation of the final pyrimidine-fused heterocyclic system. The balance between intramolecular and intermolecular pathways can be a critical factor in determining the product distribution of a reaction.

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For transformations involving this compound, various catalytic strategies can be envisaged based on the reactivity of the furan and carboximidamide moieties.

Lewis acids are known to catalyze a variety of reactions involving furan derivatives. mdpi.comnih.govnih.gov For instance, Lewis acids can activate the furan ring towards nucleophilic attack or facilitate cycloaddition reactions. nih.gov In the context of the carboximidamide group, Lewis acids could coordinate to the nitrogen atoms, enhancing the electrophilicity of the central carbon atom and promoting reactions with nucleophiles. The synthesis of 2-arylquinazolines from N'-arylbenzimidamides has been achieved using Lewis acid catalysis with paraformaldehyde as a carbon source, highlighting the utility of this approach for related structures. rsc.org

Transition metal catalysis offers a broad spectrum of possibilities for the functionalization of furan rings. nih.govmdpi.com Palladium-catalyzed cross-coupling reactions, for example, could be employed to introduce substituents at various positions of the furan ring, provided a suitable leaving group is present. Ruthenium catalysts have been used for the C3-alkylation of furfural (B47365) derivatives. nih.gov

Furthermore, base-catalyzed reactions are also relevant. The intramolecular cyclization of 2-ynylphenols to form benzo[b]furans can be catalyzed by bases like cesium carbonate. rsc.org Such a strategy could potentially be applied to suitably substituted this compound precursors to construct more complex heterocyclic systems.

The choice of catalyst is crucial and can direct the reaction towards a specific outcome. For example, in the upgrading of furan derivatives, different catalysts such as polyoxometalates, zeolites, and non-noble metals have been shown to promote various transformations including hydrogenation, oxidation, and dehydration. frontiersin.orgnih.gov

Spectroscopic and Diffraction Based Structural Characterization of N Cyanofuran 2 Carboximidamide and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidationnih.gov

Spectroscopic methods are fundamental in determining the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information to build a complete picture of a molecule's connectivity, functional groups, and molecular weight. nih.govresearchgate.netnih.gov For furan-2-carboxamide derivatives, these methods are crucial for confirming successful synthesis and for detailed structural analysis. researchgate.netomu.edu.tr

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure and conformation of molecules in solution. One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) techniques like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for the unequivocal assignment of all proton and carbon signals. nih.gov

In the analysis of furan-2-carboxamide and imidamide derivatives, ¹H NMR spectra typically show characteristic signals for the furan (B31954) ring protons. For instance, in furan derivatives, the proton at position 5 (H5) often appears as a doublet. researchgate.net The amide (N-H) protons are also readily identified, though their chemical shifts can be influenced by solvent and conformation. researchgate.net

¹³C NMR spectra are used to identify all carbon atoms, including those in the furan ring, the carbonyl group (C=O), and the nitrile group (C≡N). nih.govresearchgate.net The nitrile carbon in related cyanoguanidine derivatives, for example, typically resonates around 115 ppm. nih.gov The presence of rotational isomers (rotamers) around the amide C-N bond can lead to a duplication of NMR signals, which can be studied using dynamic NMR experiments to understand the conformational exchange.

Table 1: Representative NMR Chemical Shifts (δ) for Furan-2-Carboxamide and Cyanoguanidine Moieties Data extrapolated from studies on related derivatives. researchgate.netnih.gov

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HFuran Protons6.5 - 7.5
Amide/Imidamide (N-H)8.5 - 11.5
Azomethine (=CH-N)~8.5
¹³CFuran Carbons110 - 150
Carbonyl (C=O)160 - 175
Nitrile (C≡N)~115

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, including both IR and Raman techniques, is essential for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.govnih.gov These two methods are often used together as they provide complementary information based on different selection rules; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. nih.govaps.org

For a molecule like N'-cyanofuran-2-carboximidamide, key vibrational modes would include:

C≡N Stretch: The cyano group (nitrile) exhibits a strong and sharp absorption band in the IR spectrum, typically in the range of 2180-2260 cm⁻¹. In related cyanoguanidine derivatives, this peak has been observed around 2188-2191 cm⁻¹. researchgate.net

C=O Stretch: The carbonyl group of the furan-2-carboxamide moiety would show a strong absorption, generally between 1650 and 1760 cm⁻¹.

N-H Stretch and Bend: N-H stretching vibrations appear as broad bands in the 3100-3500 cm⁻¹ region, while N-H bending vibrations are found around 1550-1650 cm⁻¹.

Furan Ring Vibrations: The furan ring has characteristic stretching and bending modes, contributing to the fingerprint region of the spectrum.

Computational methods are often used alongside experimental data to simulate vibrational spectra and aid in the precise assignment of each vibrational mode. nih.gov

Table 2: Key Vibrational Frequencies for this compound Functional Groups Data based on characteristic frequencies of related compounds. researchgate.net

Vibrational ModeFunctional GroupTypical Frequency Range (cm⁻¹)Expected Intensity
StretchingN-H3100 - 3500Medium-Strong, Broad
StretchingC≡N (Nitrile)2180 - 2260Medium-Strong, Sharp
StretchingC=O (Amide I)1650 - 1760Strong
BendingN-H (Amide II)1550 - 1650Medium-Strong

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. miamioh.edu High-resolution mass spectrometry (HRMS) allows for the determination of the precise molecular formula.

In the analysis of furan-2-carboxamide or cyanoguanidine derivatives, the molecular ion peak (M⁺) is typically observed. The fragmentation of these molecules under electron ionization (EI) or electrospray ionization (ESI) often follows predictable pathways. researchgate.netnih.gov For this compound, characteristic fragmentation would likely involve:

α-Cleavage: Fission of bonds adjacent to the carbonyl group or the furan ring. A common fragment would be the furoyl cation (m/z 95), resulting from cleavage of the C-C bond between the furan ring and the carbonyl group.

Loss of Small Neutral Molecules: Elimination of stable neutral molecules such as CO, HCN, or cyanamide (B42294) (H₂NCN) is a common fragmentation route. researchgate.net For example, N-arylcyanoacetamides are known to fragment via the loss of a ketene (B1206846) fragment (H₂C=C=O). researchgate.net

By analyzing the resulting fragments, the connectivity of the molecule can be confirmed. kobv.de

X-ray Crystallography for Solid-State Structure Determinationresearchgate.net

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This technique is invaluable for understanding the precise molecular geometry and the nature of intermolecular interactions that govern how molecules pack together in a crystal. researchgate.netmdpi.com

Analysis of Molecular Geometry and Bond Parameters

For derivatives of furan-2-carboxamide, X-ray crystallography reveals key geometric features. Studies on related structures show that the furan ring and the attached carboxamide group tend to be nearly coplanar, which facilitates electron delocalization. researchgate.netmdpi.com The conformation around the amide bond (C-N) can be either s-trans or s-cis, with the s-trans conformer often being more stable.

In a crystal structure of a related furan-2-carboxamide derivative, the bond lengths and angles conform to standard values. researchgate.net For instance, the C=O double bond is typically around 1.23 Å, while the amide C-N bond has partial double bond character and is shorter (around 1.33 Å) than a typical C-N single bond. The C≡N triple bond in cyanoguanidine derivatives is approximately 1.15 Å. nih.gov

Table 3: Representative Bond Lengths from X-ray Crystallography of a Furan-Carboxamide Derivative Data from a study on a related compound. researchgate.net

BondTypical Length (Å)
Furan C-O~1.37
Furan C=C~1.35
Furan C-C~1.43
Amide C=O~1.23
Amide C-N~1.33

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state structure is stabilized by a network of intermolecular interactions, which dictate the crystal packing arrangement. mdpi.com Hydrogen bonds are particularly important in compounds containing N-H and C=O groups. In the crystal structures of furan-2-carboxamide and cyanoguanidine derivatives, intermolecular hydrogen bonds of the N-H···O and N-H···N types are commonly observed. nih.govresearchgate.netresearchgate.net

These interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets. For example, in one furan-2-carboxamide derivative, intermolecular N-H···O hydrogen bonding was found to be a dominant factor in the crystal packing, facilitating up to 55% of the intermolecular interactions. researchgate.net In addition to classical hydrogen bonds, weaker interactions like C-H···O, C-H···N, and π-π stacking between furan rings can also play a role in stabilizing the crystal lattice. nih.gov The analysis of these interactions is crucial for understanding the physical properties of the solid material.

Electron Microscopy Techniques for Morphological and Atomic-Level Characterization

The scientific literature available in the public domain does not currently contain specific studies on the morphological and atomic-level characterization of this compound or its immediate derivatives using electron microscopy techniques such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

While SEM is a powerful technique for visualizing the surface morphology, size, and shape of crystalline or amorphous materials, and TEM provides insights into the internal structure, crystallinity, and even atomic lattice arrangements, no such investigations have been published for this particular compound.

Research on related heterocyclic compounds, such as benzofuran (B130515) derivatives, has been documented, but these studies primarily focus on synthesis and characterization using other analytical methods like NMR, IR, and X-ray diffraction. nih.govnih.gov General applications of electron microscopy for the morphological analysis of various organic and inorganic nanomaterials are well-established, offering detailed information on particle size distribution, surface topography, and internal structure. elsevierpure.comrsc.orgresearchgate.net However, the application of these techniques to this compound has not been reported.

Consequently, there is no data available to populate tables regarding the morphological features or atomic-level details for this compound that would be derived from electron microscopy studies. Future research in this area would be necessary to provide such information.

Based on a comprehensive search of available scientific literature, there is no specific published research focusing on the computational and quantum chemical studies of this compound. As a result, generating a detailed and scientifically accurate article with specific research findings and data tables, as per the user's request, is not possible without fabricating information.

The user's request demands a thorough analysis of "this compound" covering Density Functional Theory (DFT) applications, ab initio methods, molecular orbital theory, and a theoretical investigation of its tautomerism, including relative stabilities and proton transfer pathways. Fulfilling this request would necessitate access to published studies that have performed these specific calculations on this exact molecule.

While general principles and computational studies on related compounds—such as furan, furan derivatives, and other molecules exhibiting tautomerism—are available, extrapolating this information to "this compound" would be speculative and would not meet the required standard of scientific accuracy for the specified compound.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary foundational research data.

A Deep Dive into the Computational and Quantum Chemical Profile of this compound

Note: While this compound is a compound of significant interest, comprehensive computational studies specifically focused on it are not widely available in published literature. Therefore, this article will detail the established quantum chemical and computational methodologies that are applied to understand the behavior of such molecules, structuring the discussion around this compound as the subject of a theoretical investigation.

Mechanistic Insights into Molecular Recognition and Biological Interactions of N Cyanofuran 2 Carboximidamide Analogues

Theoretical Approaches to Ligand-Target Interactions

Theoretical and computational methods have become indispensable tools in modern drug discovery, offering a window into the dynamic and complex world of ligand-target interactions at an atomic level. These approaches not only complement experimental data but also guide the design of new molecules with improved pharmacological profiles.

Computational Docking and Molecular Dynamics Simulations

Computational docking is a key technique used to predict the preferred binding orientation of a ligand to a macromolecular target. For N'-cyanofuran-2-carboximidamide analogues, docking studies can elucidate how these molecules fit into the binding sites of their biological targets, such as enzymes or nucleic acids. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding pocket and scoring them based on a force field that approximates the binding affinity. This allows for the identification of the most plausible binding modes.

Following docking, molecular dynamics (MD) simulations provide a more dynamic and realistic picture of the ligand-target complex. bioinformation.net MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose, the flexibility of the ligand and the target, and the role of solvent molecules. bioinformation.net For instance, MD simulations can reveal conformational changes in the target protein upon ligand binding, a phenomenon known as induced fit. nih.gov The stability of the protein-ligand complex can be assessed by analyzing parameters like the root-mean-square deviation (RMSD) over the simulation period. bioinformation.net Studies on similar heterocyclic compounds have demonstrated the utility of these simulations in confirming the stability of docked poses and identifying key interactions that persist over time. rsc.org

Analysis of Hydrogen Bonding Networks and π-Stacking Interactions with Biomolecules

The binding of this compound analogues to their biological targets is often governed by a network of non-covalent interactions. Among the most critical are hydrogen bonds and π-stacking interactions. The furan (B31954) ring and the cyano and imidamide groups of the core structure are rich in potential hydrogen bond donors and acceptors.

Hydrogen Bonding: The nitrogen and oxygen atoms in the this compound scaffold can form hydrogen bonds with amino acid residues in a protein's active site or with the functional groups of DNA bases. These interactions are highly directional and play a crucial role in determining the specificity of binding. Computational analyses can map out these hydrogen bond networks, identifying the key donor and acceptor pairs and their geometries. nih.gov

Structure-Activity Relationships at the Molecular Level through Biochemical Assays (in vitro)

While computational methods provide predictive insights, in vitro biochemical assays are essential for validating these predictions and quantitatively measuring the biological activity of this compound analogues. These assays provide the empirical data needed to establish robust structure-activity relationships (SAR).

Investigation of Binding Stoichiometry and Selectivity

Biochemical assays are employed to determine the stoichiometry of the ligand-target interaction, revealing how many ligand molecules bind to a single target molecule. Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide this information, along with thermodynamic parameters of binding like enthalpy and entropy changes.

Selectivity is a critical aspect of drug design, as a promiscuous compound that binds to multiple targets is more likely to cause off-target effects. The selectivity of this compound analogues can be assessed by testing their activity against a panel of related and unrelated biological targets. For instance, if the primary target is a specific enzyme, the compounds would also be tested against other enzymes from the same family to determine their selectivity profile.

Understanding the Influence of Substituent Effects on Molecular Recognition

The core structure of this compound can be systematically modified with various substituents to probe their effect on molecular recognition and biological activity. This systematic approach is the cornerstone of establishing a structure-activity relationship (SAR). nih.gov By introducing different chemical groups at various positions on the furan ring or the imidamide moiety, researchers can modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity.

Computational Modeling of Interaction Profiles with Specific Biomolecular Structures (e.g., DNA minor groove binding)

Certain classes of small molecules, particularly those with a crescent shape and hydrogen bonding capabilities, are known to bind to the minor groove of DNA. The this compound scaffold, with its planar furan ring and associated functional groups, has the potential for such interactions.

Computational modeling plays a pivotal role in exploring this possibility. Molecular docking and dynamics simulations can be used to model the interaction of this compound analogues with various DNA sequences. researchgate.net These models can predict the preferred binding site within the minor groove, the specific hydrogen bonds formed with the DNA bases, and the extent of van der Waals and electrostatic interactions. researchgate.net

The models can also reveal how the ligand affects the local DNA structure, such as changes in the width of the minor groove or the bending of the DNA helix. researchgate.net These structural insights are crucial for understanding the mechanism of action, as minor groove binding can interfere with the binding of transcription factors and other DNA-processing proteins. By correlating the computationally derived interaction profiles with experimentally determined biological activities, a more complete picture of the compound's mechanism at the molecular level can be achieved. nih.gov

Below is a table summarizing the key interactions and their significance in the molecular recognition of this compound analogues:

Interaction TypeKey Moieties InvolvedSignificance in Molecular Recognition
Hydrogen Bonding Cyano group, Imidamide NH, Furan oxygenSpecificity, Directionality of binding
π-Stacking Furan ringAffinity, Stabilization of the complex
Van der Waals Entire moleculeOverall shape complementarity
Electrostatic Polar functional groupsLong-range attraction and orientation

Cooperative Binding Mechanisms

Cooperative binding is a fundamental concept in molecular recognition, where the binding of one ligand to a macromolecule influences the affinity of subsequent ligand binding. This phenomenon is critical in many biological processes, leading to switch-like responses and high specificity. For a molecule like this compound, cooperative binding would likely be observed in its interactions with structured biopolymers such as DNA or proteins.

The N'-cyano-carboximidamide moiety would be expected to play a significant role in any cooperative interactions. The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor, while the carboximidamide group can act as both a hydrogen bond donor and acceptor. These functionalities could facilitate direct interactions with the functional groups on the floor of the DNA minor groove or with adjacent bound ligands. It is plausible that the binding of one molecule could organize the binding site in a way that creates a more favorable environment for a second molecule, for example, through the formation of a cooperative hydrogen bonding network.

However, without experimental data such as binding isotherms or structural studies for this compound, any discussion of its specific cooperative binding mechanisms remains hypothetical.

Structural Adaptations upon Molecular Association

The process of molecular association between a small molecule and a macromolecule is often accompanied by conformational changes in both partners, a concept known as "induced fit." For this compound, both the ligand and its biological target would likely undergo structural adaptations to achieve a stable complex.

The this compound moiety itself possesses conformational flexibility around the C-C and C-N bonds. Upon binding, these rotatable bonds would likely adopt a fixed conformation to maximize favorable interactions, such as hydrogen bonds and van der Waals contacts. For example, the orientation of the cyano group could be critical for avoiding steric clashes and forming specific interactions.

Detailed insights into these structural adaptations would require high-resolution structural data from techniques like X-ray crystallography or NMR spectroscopy of the this compound-macromolecule complex. In the absence of such data, the precise nature of these conformational changes cannot be definitively described.

Future Research Directions and Unexplored Avenues for N Cyanofuran 2 Carboximidamide

Integration of Advanced Experimental and Computational Methodologies

Future research on N'-cyanofuran-2-carboximidamide would greatly benefit from a synergistic approach that combines advanced experimental techniques with sophisticated computational modeling.

Experimental Approaches : Detailed structural elucidation will be fundamental. X-ray crystallography could provide precise information on bond lengths, angles, and crystal packing, similar to studies on other furan-containing compounds. nih.govnih.gov Advanced spectroscopic techniques, including 2D NMR and mass spectrometry, will be crucial for confirming its structure and purity.

Computational Modeling : Quantum chemical calculations, such as Density Functional Theory (DFT), can offer insights into the molecule's electronic structure, reactivity, and spectroscopic properties. nih.gov Molecular dynamics simulations could predict its behavior in different solvent environments and its potential interactions with biological macromolecules.

Exploration of this compound as a Building Block for Complex Architectures

The reactive sites within this compound make it an attractive starting material for the synthesis of more complex molecules.

Heterocyclic Synthesis : The carboximidamide and cyano groups can participate in various cyclization reactions to form novel heterocyclic systems. These new scaffolds could be of interest in medicinal chemistry and materials science.

Combinatorial Chemistry : By functionalizing the furan (B31954) ring or the carboximidamide group, a library of derivatives could be generated. This approach would be valuable for structure-activity relationship (SAR) studies in drug discovery.

Development of Novel Catalytic Systems for its Synthesis and Transformation

Efficient and selective synthesis will be key to unlocking the research potential of this compound.

Catalytic Synthesis : Research into novel catalytic methods, potentially involving transition metals, for the synthesis of the target molecule could lead to more efficient and environmentally friendly processes. This could draw inspiration from palladium-catalyzed C-H arylation reactions used for other furan carboxamides. mdpi.com

Catalytic Transformations : The development of catalysts that can selectively transform the cyano or carboximidamide groups in the presence of the furan ring would open up new avenues for creating diverse molecular architectures.

Investigation of its Role in Supramolecular Chemistry and Materials Science (non-biological)

The hydrogen bonding capabilities of the carboximidamide group and the potential for π-π stacking interactions involving the furan ring suggest that this compound could be a valuable component in supramolecular assemblies.

Crystal Engineering : The ability of the molecule to form specific intermolecular interactions, such as hydrogen bonds, could be harnessed to design crystalline materials with desired properties. nih.gov The formation of dimers or extended networks through hydrogen bonding is a common feature in related structures. nih.govnih.gov

Anion Recognition : The carboximidamide moiety may act as a hydrogen-bond donor, enabling the molecule to function as a receptor for anions, a principle that is central to the field of supramolecular chemistry. chemrxiv.org

Organic Materials : The electronic properties of the furan ring combined with the polar functional groups could lead to applications in organic electronics or as components of functional polymers.

Application of Machine Learning and Artificial Intelligence in this compound Research

The integration of machine learning (ML) and artificial intelligence (AI) can accelerate the discovery and development process for new molecules like this compound.

Property Prediction : AI models can be trained on existing chemical databases to predict various properties of this compound and its derivatives, including their potential bioactivity, toxicity, and physicochemical characteristics. nih.govnih.gov

De Novo Design : Generative AI models could design novel analogs of this compound with optimized properties for specific applications, such as drug candidates or materials with tailored electronic properties. cnr.it

Reaction Prediction and Optimization : AI tools can assist in planning synthetic routes and optimizing reaction conditions for the synthesis and transformation of this compound, saving time and resources.

Q & A

Q. What ethical and regulatory considerations apply to This compound research?

  • Methodological Answer: Comply with REACH and SARA 302/313 regulations for chemical handling. Avoid unvalidated medical claims; confirm institutional review board (IRB) approval for biological studies. Reference SDS documentation for hazard classification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.